molecular formula C33H34N2O7 B11444422 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11444422
M. Wt: 570.6 g/mol
InChI Key: REWWWBYYDOTGFX-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes multiple methoxy, hydroxy, and phenyl groups

Preparation Methods

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

    Introduction of the phenyl groups: The phenyl groups with methoxy and hydroxy substituents can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Amidation: The carboxylic acid group on the hexahydroquinoline core can be converted to the carboxamide using reagents such as thionyl chloride followed by reaction with an amine.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential interactions with biological molecules, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA intercalation: The compound could intercalate into DNA, affecting gene expression and cell function.

Comparison with Similar Compounds

Similar compounds to 7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other hexahydroquinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of methoxy, hydroxy, and phenyl groups, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C33H34N2O7

Molecular Weight

570.6 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C33H34N2O7/c1-18-30(33(38)35-22-8-6-7-9-26(22)39-2)31(20-10-12-24(36)28(17-20)41-4)32-23(34-18)14-21(15-25(32)37)19-11-13-27(40-3)29(16-19)42-5/h6-13,16-17,21,31,34,36H,14-15H2,1-5H3,(H,35,38)

InChI Key

REWWWBYYDOTGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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